molecular formula C16H15ClN2O2S B5781497 3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide

3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide

Cat. No.: B5781497
M. Wt: 334.8 g/mol
InChI Key: PVUYIAZFHNTQFR-UHFFFAOYSA-N
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Description

3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, an ethyl group, a hydroxyphenyl group, and a carbamothioyl group attached to a benzamide core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 5-ethyl-2-hydroxyaniline to form the benzamide core.

    Introduction of the Carbamothioyl Group: The benzamide core is then reacted with thiocarbonyldiimidazole to introduce the carbamothioyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbamothioyl group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzophenone.

    Reduction: Formation of 3-chloro-N-[(5-ethyl-2-hydroxyphenyl)aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

    3-chloro-N-[(5-methyl-2-hydroxyphenyl)carbamothioyl]benzamide: Similar structure but with a methyl group instead of an ethyl group.

    3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-10-6-7-14(20)13(8-10)18-16(22)19-15(21)11-4-3-5-12(17)9-11/h3-9,20H,2H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUYIAZFHNTQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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